N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide
Description
N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydropyran (oxan-4-yl) group at the N1 position and a benzofuran-2-carboxamide moiety at the C4 position. Its molecular structure combines aromatic and heterocyclic components, which may enhance binding to biological targets while improving metabolic stability.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(16-9-12-3-1-2-4-15(12)23-16)19-13-10-18-20(11-13)14-5-7-22-8-6-14/h1-4,9-11,14H,5-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEMOODULMIWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then coupled with the pyrazole derivative under amide bond-forming conditions. The tetrahydropyran group is introduced through a nucleophilic substitution reaction. The overall synthetic route requires careful control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1. Structural Analogues and Key Differences
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations:
- Pyrazole Core : The pyrazole ring is a common feature in antimicrobial and anticancer agents due to its ability to mimic purine bases and interact with enzymes .
- Oxan-4-yl Group : Present in both the target compound and the patent compound (), this group enhances solubility and metabolic stability by reducing oxidative degradation .
- Benzofuran vs. Thiadiazole/Chalcone : The benzofuran-carboxamide group in the target compound differs from electron-withdrawing substituents (e.g., nitrophenyl in or chalcone in ), which may alter electronic properties and target selectivity.
Research Findings and Implications
- Antimicrobial Limitations : Without the thiadiazole moiety, the target compound may exhibit reduced gram-positive activity compared to derivatives. However, its benzofuran group could broaden activity against eukaryotic pathogens (e.g., fungi) .
- Therapeutic Potential: The oxan-4-yl group’s metabolic stability (shared with ’s patent compound) positions the target compound for long-acting formulations or CNS applications .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Confirm benzofuran-proton environments (δ 7.2–8.1 ppm) and oxan-4-yl methylene groups (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.12) .
- Thermal Analysis : DSC/TGA to assess stability (>200°C decomposition) .
What mechanistic insights exist for this compound’s anti-inflammatory activity?
Q. Advanced Research Focus
- COX-2 Inhibition : Pyrazole moieties block arachidonic acid conversion to prostaglandins. Molecular docking (AutoDock Vina) suggests a binding energy of −9.2 kcal/mol .
- NF-κB Pathway Modulation : Western blotting reveals reduced p65 phosphorylation in LPS-stimulated macrophages .
- ROS Scavenging : Electron paramagnetic resonance (EPR) detects quenching of hydroxyl radicals (IC₅₀: 15 µM) .
How do structural modifications (e.g., substituents on benzofuran) affect bioactivity?
Advanced Research Focus
SAR Insights :
| Substituent Position | Activity Trend (IC₅₀) | Source |
|---|---|---|
| Benzofuran C-5 methoxy | ↑ COX-2 inhibition (2.1 µM) | |
| Oxan-4-yl → smaller rings (e.g., oxetane) | ↓ Solubility, ↑ metabolic stability |
- Trifluoromethyl Addition : Enhances lipophilicity (logP +0.5) and blood-brain barrier penetration .
What strategies address discrepancies in reported IC₅₀ values across studies?
Advanced Research Focus
Discrepancies arise from assay conditions (e.g., cell type, incubation time). Mitigation strategies:
- Standardized Protocols : Use CLSI guidelines for cell viability assays (MTT/XTT) .
- Positive Controls : Include celecoxib (COX-2) or doxorubicin (anticancer) for cross-study comparison .
- Dose-Response Repetition : Triplicate runs with error margins <15% .
How can in vivo pharmacokinetics be optimized for this compound?
Q. Advanced Research Focus
- Prodrug Design : Esterify carboxyl groups to enhance oral bioavailability (e.g., ethyl ester prodrugs) .
- Nanoparticle Encapsulation : PLGA nanoparticles improve plasma half-life from 2h to 8h in rodent models .
- CYP450 Inhibition Screening : Identify metabolic hotspots using human liver microsomes .
What computational tools predict this compound’s multi-target engagement?
Q. Advanced Research Focus
- Molecular Dynamics (GROMACS) : Simulate binding stability with EGFR over 100 ns trajectories .
- AI-Driven Platforms (e.g., AlphaFold) : Predict off-target interactions with ion channels .
- Network Pharmacology (Cytoscape) : Map compound-target-disease networks for polypharmacology .
What in vivo models are suitable for validating antitumor efficacy?
Q. Advanced Research Focus
- Xenograft Models : Nude mice with HT-29 colon tumors (dose: 50 mg/kg, i.p., 3x/week) .
- Patient-Derived Organoids (PDOs) : Test resistance mechanisms in colorectal cancer PDOs .
- Biomarker Analysis : Monitor serum IL-6/TNF-α levels via ELISA to correlate efficacy with inflammation .
How can researchers leverage combination therapies with this compound?
Q. Advanced Research Focus
- Synergy with Checkpoint Inhibitors : Co-administer with anti-PD-1 antibodies (e.g., pembrolizumab) in melanoma models .
- Chemotherapy Adjuvant : Enhance 5-FU cytotoxicity in gastric cancer via ROS-mediated apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
